molecular formula C16H13Cl2N5O2 B12214209 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B12214209
M. Wt: 378.2 g/mol
InChI Key: GJJVHKZKLWDKGH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.

    Coupling with Tetrazole: The intermediate is then coupled with a tetrazole derivative under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

    Amidation: The final step involves the amidation reaction, where the coupled product is reacted with a suitable amine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with herbicidal and pesticidal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as acetolactate synthase in plants.

    Pathways Involved: Inhibition of key enzymes leads to disruption of essential biochemical processes, resulting in the desired herbicidal or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar phenoxy structure.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, known for their diverse biological activities.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to the combination of the dichlorophenoxy group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C16H13Cl2N5O2

Molecular Weight

378.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C16H13Cl2N5O2/c1-10(25-15-6-5-11(17)7-14(15)18)16(24)20-12-3-2-4-13(8-12)23-9-19-21-22-23/h2-10H,1H3,(H,20,24)

InChI Key

GJJVHKZKLWDKGH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)N2C=NN=N2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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